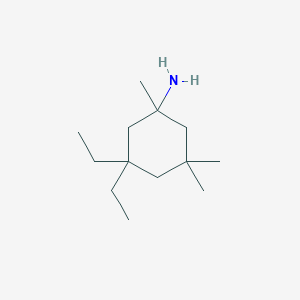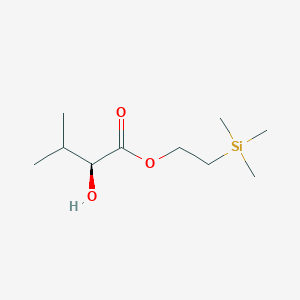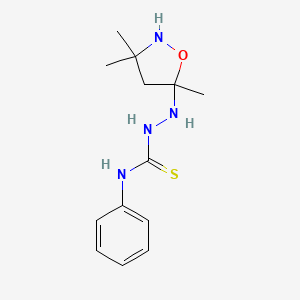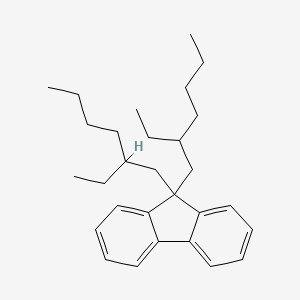![molecular formula C11H17NO3 B14257879 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 419563-68-1](/img/structure/B14257879.png)
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C10H15NO3. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its use in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reduction of the corresponding nitro compound or catalytic hydrogenation. One common method includes the reaction of 4-nitrobenzyl chloride with formaldehyde and subsequent reduction using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon or other filtration methods is employed to purify the final product, ensuring it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce secondary amines.
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a reducing agent, participating in redox reactions that modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Known for its buffering capacity in biochemical assays.
2-Methyl-1,3-propanediol: Used in polymer and coating applications.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Employed in the synthesis of resins and plasticizers.
Uniqueness
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a reducing agent further distinguish it from similar compounds.
Properties
CAS No. |
419563-68-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c12-10-3-1-9(2-4-10)5-11(6-13,7-14)8-15/h1-4,13-15H,5-8,12H2 |
InChI Key |
CWOCQEFLOGIWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)

![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)



![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)


![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
